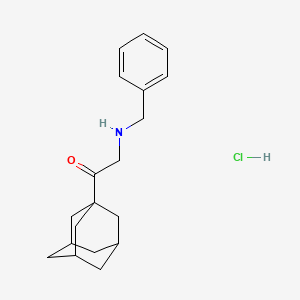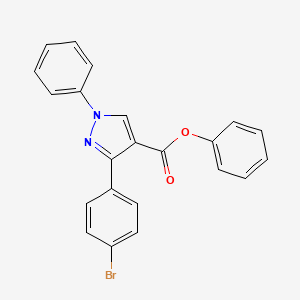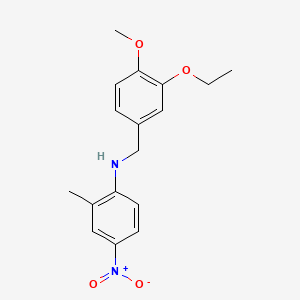
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABE is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride may be able to slow down the growth of cancer cells. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various biochemical and physiological effects in cells and animals. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that it is a small molecule that can easily penetrate cells and tissues, making it a potential candidate for drug development. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride also has a relatively simple synthesis method and is stable under normal laboratory conditions. However, one limitation of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. One potential direction is to further investigate its potential as an anticancer agent and to develop it as a cancer treatment. Another potential direction is to investigate its potential as a treatment for infectious diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride and to identify potential side effects and limitations of its use.
Synthesemethoden
The synthesis of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride involves the reaction of 1-adamantylamine and benzyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. The overall yield of this synthesis method is around 50%, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various potential therapeutic applications in scientific research. One of the most promising applications of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is its potential as an anticancer agent. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has also been shown to have antimicrobial and antiviral properties, making it a potential treatment for infectious diseases.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-(benzylamino)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c21-18(13-20-12-14-4-2-1-3-5-14)19-9-15-6-16(10-19)8-17(7-15)11-19;/h1-5,15-17,20H,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFLUOXKICMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CNCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B4890454.png)
![(3R*,4R*)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4890459.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)

![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)

![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)